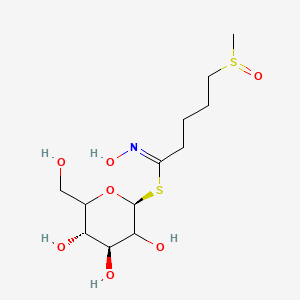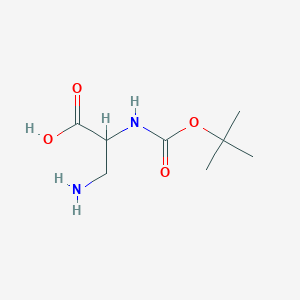
Dimethylsilylbis(9-fluorenyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Dimethylsilylbis(9-fluorenyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with dimethylsilylbis(9-fluorenyl) in the presence of a suitable solvent . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Dimethylsilylbis(9-fluorenyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the chlorine atoms are replaced by other ligands.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coordination Reactions: The zirconium center can coordinate with different ligands, forming various complexes.
Common reagents used in these reactions include organometallic reagents, halides, and other coordinating ligands. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethylsilylbis(9-fluorenyl)zirconium dichloride is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a catalyst in polymerization reactions and other organic transformations.
Materials Science: This compound is employed in the synthesis of advanced materials, including polymers and composites.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethylsilylbis(9-fluorenyl)zirconium dichloride involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Dimethylsilylbis(9-fluorenyl)zirconium dichloride can be compared with other similar zirconium-based compounds, such as:
- Dimethylsilylbis(hexamethylindenyl)zirconium dichloride
- Ethylenebis(9-fluorenyl)zirconium dichloride
- n-Butyldimethylsilyl(hexamethylindenyl)zirconium trichloride
These compounds share similar structural features but differ in their specific ligands and reactivity. This compound is unique due to its specific ligand environment, which imparts distinct reactivity and catalytic properties .
Properties
CAS No. |
148799-45-5 |
|---|---|
Molecular Formula |
C28H25Cl2SiZr |
Molecular Weight |
551.71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B1146495.png)
![5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]](/img/structure/B1146496.png)
![1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B1146497.png)



![3-[(3,4-Dimethoxyphenyl)methyl]azetidine](/img/structure/B1146503.png)



